

# EZH2-IN-22: A Technical Guide to its Discovery and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: EZH2-IN-22

Cat. No.: B15586703

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## Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing.[1] This epigenetic modification is essential for normal development, cell differentiation, and maintaining cell identity.[2] However, the dysregulation of EZH2, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of numerous cancers, including various lymphomas and solid tumors.[3] This has established EZH2 as a compelling therapeutic target in oncology. **EZH2-IN-22** is a potent inhibitor of EZH2, identified as "Example 92" in patent WO2020020374A1. This document provides a comprehensive technical overview of its discovery, synthesis, and biological characterization.

## Discovery and Potency

**EZH2-IN-22** was discovered through a medicinal chemistry effort aimed at identifying novel polysubstituted benzene compounds with potent EZH2 inhibitory activity. The discovery is detailed in the international patent application WO2020020374A1. The compound demonstrates potent inhibition of both wild-type and mutant forms of EZH2, which are common in certain cancers.

## Table 1: Biochemical Potency of EZH2-IN-22

Target	IC50 (μM)
EZH2 (Wild Type)	0.00052
EZH2 (Y641N Mutant)	<0.00051
EZH2 (Y641F Mutant)	<0.00051

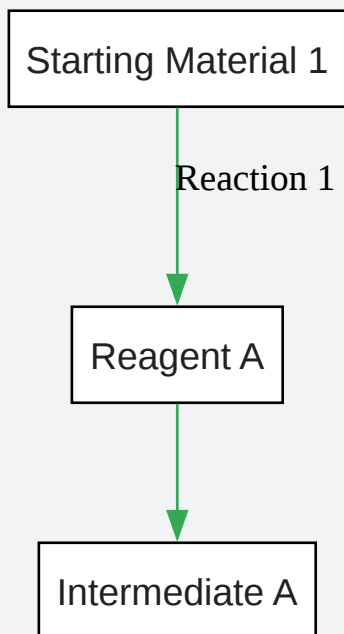
Data sourced from InvivoChem, referencing patent WO2020020374A1.

## Chemical Synthesis

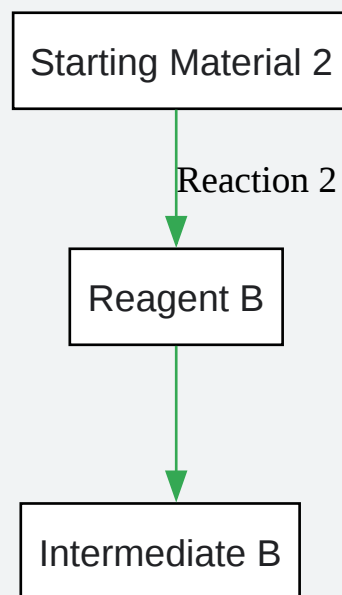
The synthesis of **EZH2-IN-22**, detailed as Example 92 in patent WO2020020374A1, involves a multi-step synthetic route. Below is a summary of the likely synthetic pathway based on the general procedures described in the patent for analogous compounds.

## Synthesis Workflow Diagram

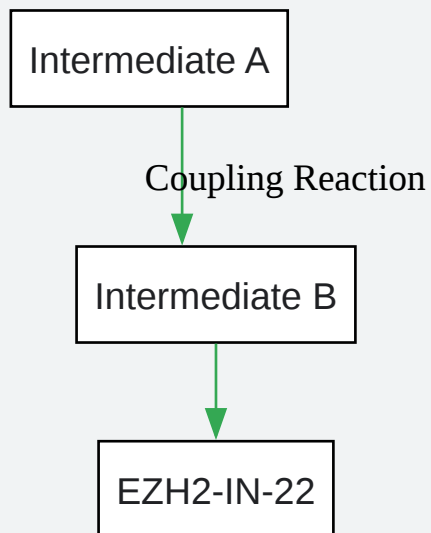
## Step 1: Intermediate A Synthesis

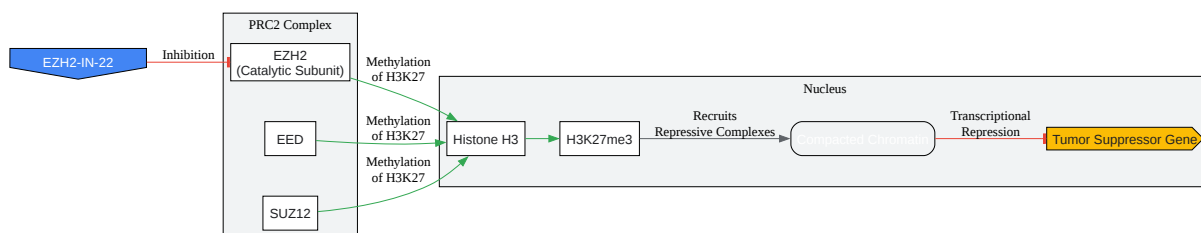


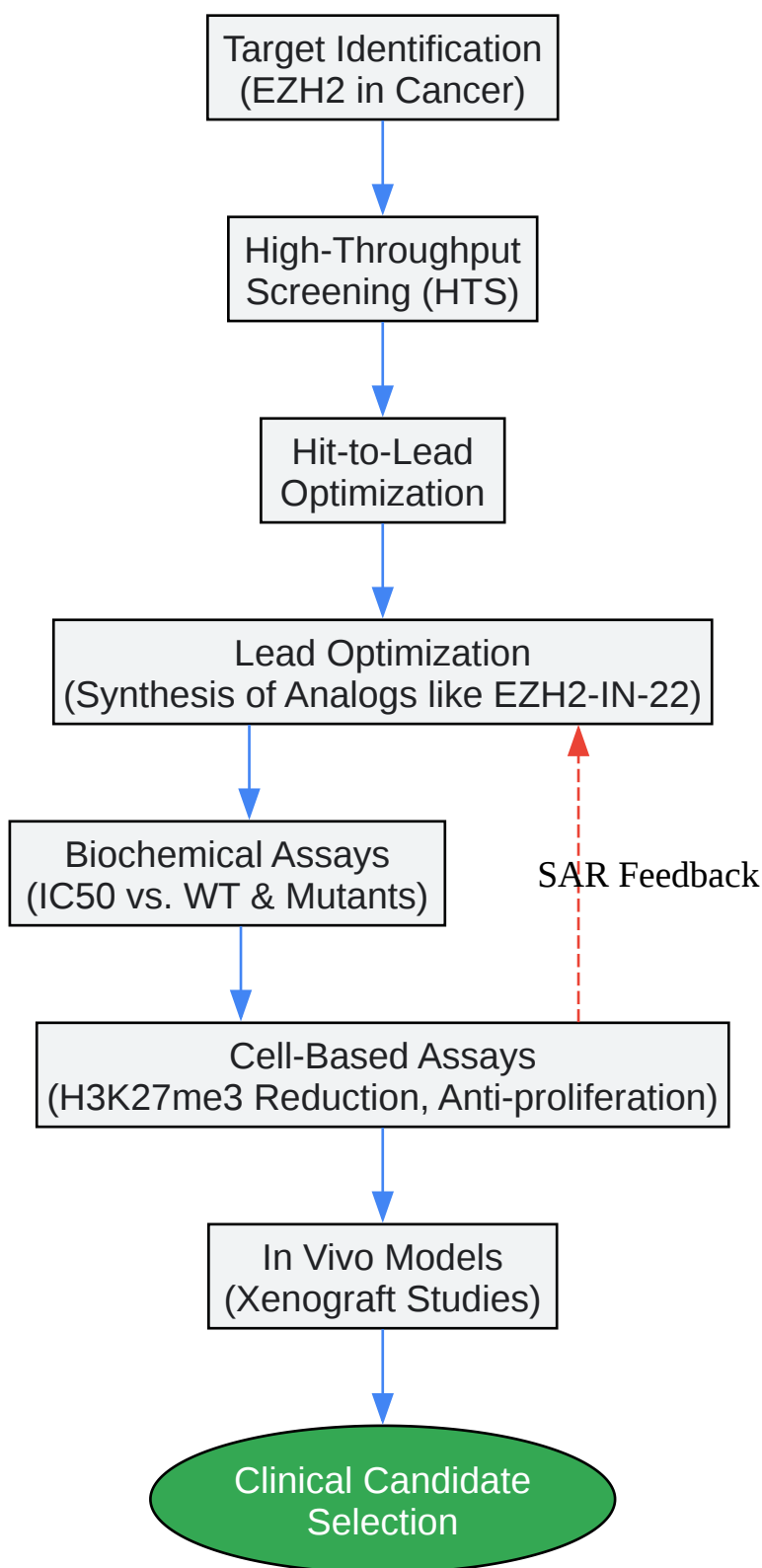
## Step 2: Intermediate B Synthesis



## Step 3: Coupling and Final Product







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## References

- 1. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

